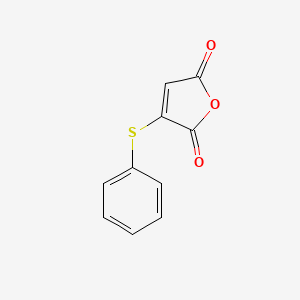![molecular formula C17H30O2 B14408501 2-[(Dodec-3-yn-1-yl)oxy]oxane CAS No. 87641-52-9](/img/structure/B14408501.png)
2-[(Dodec-3-yn-1-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dodec-3-yn-1-yl)oxy]oxane is an organic compound characterized by the presence of an oxane ring substituted with a dodec-3-yn-1-yloxy group. This compound is part of the larger family of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodec-3-yn-1-yl)oxy]oxane typically involves the reaction of an appropriate oxane derivative with a dodec-3-yn-1-yl halide under basic conditions. A common method includes the use of sodium hydride as a base to deprotonate the oxane, followed by nucleophilic substitution with the dodec-3-yn-1-yl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dodec-3-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The triple bond in the dodec-3-yn-1-yl group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkanes or alkenes.
Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the dodec-3-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products
Oxidation: Dodec-3-yn-1,2-dione or dodec-3-ynoic acid.
Reduction: Dodecane or dodecene derivatives.
Substitution: Various substituted oxanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Dodec-3-yn-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2-[(Dodec-3-yn-1-yl)oxy]oxane largely depends on its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the triple bond in the dodec-3-yn-1-yl group can also facilitate interactions with nucleophilic residues in proteins, leading to covalent modifications and altered protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(But-3-yn-1-yl)oxane: Similar structure but with a shorter alkyne chain.
2-{[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl]oxy}tetrahydro-2H-pyran: Contains a longer and more complex alkyne chain.
Succinic acid, dodec-2-en-1-yl trans-hex-3-en-1-yl ester: Different functional groups but similar carbon chain length.
Uniqueness
2-[(Dodec-3-yn-1-yl)oxy]oxane is unique due to its specific combination of an oxane ring and a dodec-3-yn-1-yl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
87641-52-9 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2-dodec-3-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-8,11-16H2,1H3 |
Clé InChI |
BZFIDYLEKOHHQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


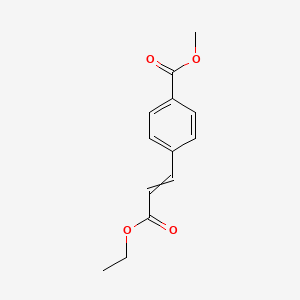
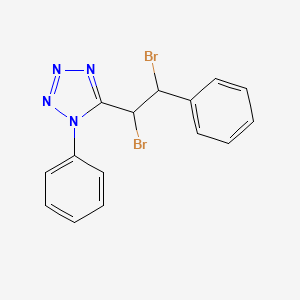
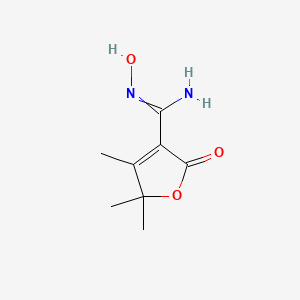
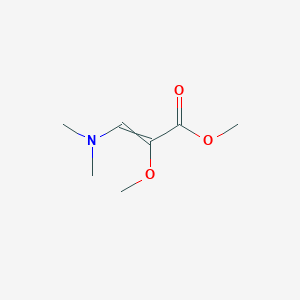

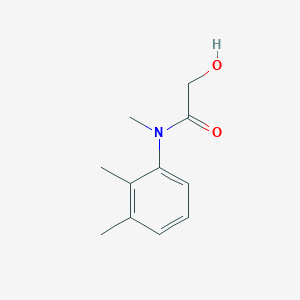
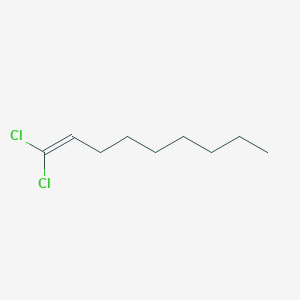
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
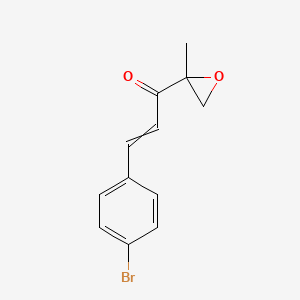
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
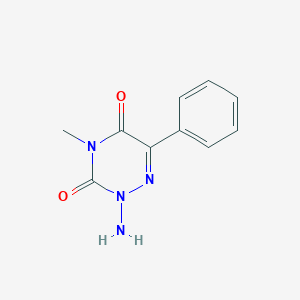
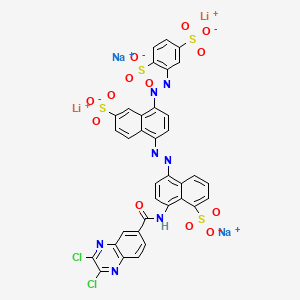
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
